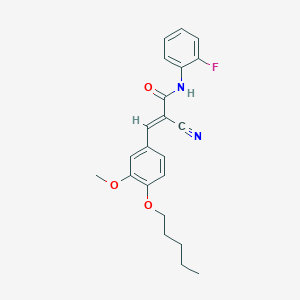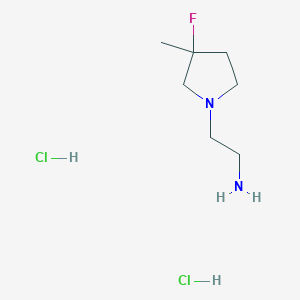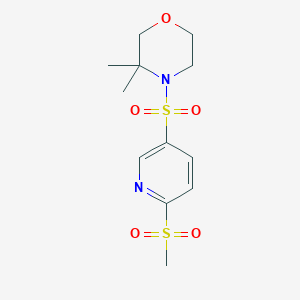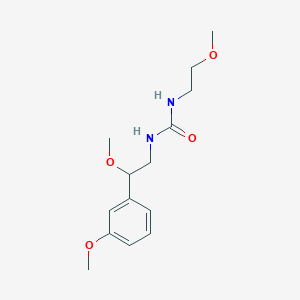![molecular formula C10H13IO2 B2547846 7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 1005151-07-4](/img/structure/B2547846.png)
7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione" is not directly mentioned in the provided papers. However, the papers do discuss related bicyclic compounds and their properties, which can provide insight into the analysis of similar structures. For instance, the synthesis of a non-chiral, rigid bicyclic compound is described, which is an analogue of 2-aminoadipic acid . Another paper analyzes the electronic structure of a bicyclic compound with olefinic and antiaromatic character . The crystal and molecular structure of a different azabicyclo compound is also determined . Lastly, the anodic cyclization of diarylheptane diones to diaroylcyclopentanes is discussed, which involves a bicyclic transformation .
Synthesis Analysis
The synthesis of related bicyclic compounds involves multiple steps and can yield a variety of structures. For example, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid was achieved in six steps from a dibrominated precursor with a total yield of 28% . This indicates that the synthesis of complex bicyclic compounds like "this compound" may also require multiple steps and careful optimization to achieve reasonable yields.
Molecular Structure Analysis
The molecular structure of bicyclic compounds can be quite complex. The paper on the crystal and molecular structure of a related azabicyclo compound reveals that the aziridine ring is fused cis to the cyclohexane ring, with the cyclohexane ring being flattened . This suggests that the molecular structure of "this compound" could also exhibit interesting geometrical features, such as ring fusion and bond angle deviations.
Chemical Reactions Analysis
Bicyclic compounds can undergo various chemical reactions. The anodic cyclization of diarylheptane diones to diaroylcyclopentanes is an example of a reaction that involves the transformation of a linear structure into a bicyclic one . The presence of iodide ions and a base was crucial for the reaction, indicating that halogen substituents on bicyclic compounds can play a significant role in their reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds can be deduced from their molecular structure and electronic configuration. For instance, the MNDO calculations of a dimethyl-oxabicyclo compound suggest a high degree of nucleophilic character due to the localization of HOMO and LUMO in the double bond of the cyclobutene subunit . This implies that "this compound" may also exhibit specific reactivity patterns based on its electronic structure.
Scientific Research Applications
Synthesis and Structural Analysis
The derivatives of bicyclo[2.2.1]heptane-2,3-dione, such as 7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione, play a crucial role in organic chemistry for the synthesis of complex molecular structures. One study outlines the process of generating 1,4-dimethylbicyclo[2.2.1]heptane derivatives through the action of methylmagnesium iodide, leading to a series of compounds with significant stereochemical properties as analyzed by nuclear magnetic resonance (NMR) spectra (Yates & Lynch, 1965). Another research effort focused on the crystal and molecular structure of related compounds, providing insights into their configuration and conformation, which are essential for understanding the chemical behavior and reactivity of such molecules (Umehara et al., 1978).
Electrophilic Iodination and Synthesis of α-Iodoketones
In the context of electrophilic iodination, 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione has been identified as a mild and selective agent for the synthesis of α-iodoketones from allylic alcohols. This finding indicates the potential for using similar iodinated compounds in selective synthesis processes (Martinez-Erro et al., 2017).
Hydrogen-Bonding and Molecular Packing
The hydrogen-bonding patterns of bicyclic γ-keto acids, akin to this compound, have been studied to understand their solid-state chemistry better. For example, (-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid exhibits intermolecular carboxyl-to-ketone hydrogen-bonded chains, highlighting the importance of hydrogen bonding in determining the molecular packing and properties of such compounds (Lalancette et al., 1997).
Electrocyclization and Chemical Transformations
The electrooxidation of 1,7-diarylheptane-1,7-diones in the presence of iodide ions showcases a method to achieve cyclization to diaroylcyclopentanes. This approach provides a pathway for synthesizing cyclic compounds from linear diones, demonstrating the versatility of iodine-containing compounds in facilitating complex chemical transformations (Okimoto et al., 2012).
properties
IUPAC Name |
7-(iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBSWQHYGYNOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CI)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

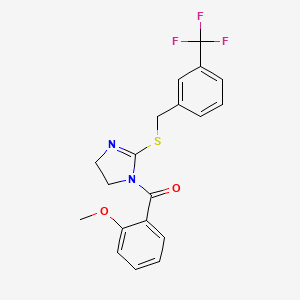
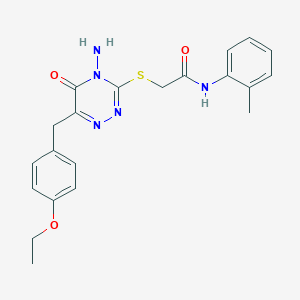

![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2547768.png)

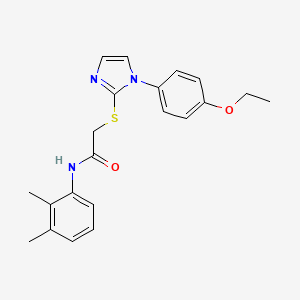
![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)
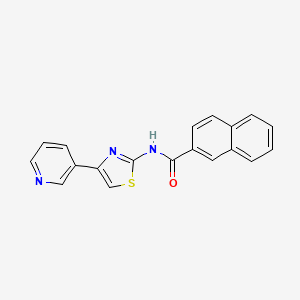
![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B2547776.png)
